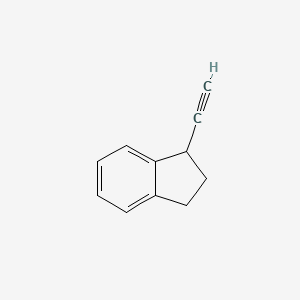

1-ethynyl-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-2-9-7-8-10-5-3-4-6-11(9)10/h1,3-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCAWSIZRCCGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Ethynyl 2,3 Dihydro 1h Indene

Reactivity of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is the primary site of reactivity in 1-ethynyl-2,3-dihydro-1H-indene. Its electron-rich triple bond and acidic terminal proton make it a versatile functional group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cycloaddition Reactions Involving the Alkyne

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic frameworks. The ethynyl group of 1-ethynyl-2,3-dihydro-1H-indene is expected to participate in several types of cycloadditions, most notably [3+2] and [4+2] cycloadditions.

A prominent example of a [3+2] cycloaddition is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring. This reaction is a cornerstone of "click chemistry." The reaction can proceed thermally or be catalyzed by copper(I) or ruthenium(II), with the catalyzed versions offering higher regioselectivity and milder conditions. For an alkyne like 1-ethynyl-2,3-dihydro-1H-indene, a reaction with an organic azide (e.g., azidobenzene) would be expected to yield a 1,4-disubstituted triazole. researchgate.net

The alkyne can also act as a dienophile in [4+2] Diels-Alder reactions, particularly when reacting with electron-rich dienes, although this is generally less favorable than with electron-poor dienophiles.

Table 1: Examples of Cycloaddition Reactions with Phenylacetylene Analogues

| Reactant 1 | Reactant 2 | Reaction Type | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | Azidobenzene | 1,3-Dipolar Cycloaddition | Cu(I) catalyst, solvent | 1,4-Diphenyl-1,2,3-triazole | High |

| Phenylacetylene | Dimethyl acetylenedicarboxylate | [2+2] Cycloaddition | Rh(I) catalyst, heat | Substituted cyclobutadiene complex | Variable |

| 2-Azidobenzaldehyde | Phenylacetylene | Three-component reaction | Pd(OAc)₂, AgOTf | Triazoyl-2,3-dihydroquinazolinone | 82% mdpi.com |

Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations that leverage the reactivity of the terminal alkyne.

Sonogashira Coupling: The Sonogashira reaction is a highly reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgwashington.eduresearchgate.net The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov For 1-ethynyl-2,3-dihydro-1H-indene, this reaction would allow for the direct attachment of various aryl or vinyl groups to the ethynyl carbon, creating a more complex internal alkyne. Copper-free variations have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling). nih.gov

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgyoutube.com While the classic Heck reaction involves an alkene, variations exist where terminal alkynes can participate, although the reaction pathways can be more complex than for simple alkenes. In a typical Heck-type scenario involving an alkyne, the reaction would couple 1-ethynyl-2,3-dihydro-1H-indene with an aryl halide to produce a substituted alkene. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Sonogashira Coupling with Phenylacetylene

| Alkyne | Coupling Partner | Catalyst System | Base/Solvent | Yield |

|---|---|---|---|---|

| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N / THF | 95% mdpi.com |

| Phenylacetylene | 4-Bromobenzonitrile | Pd(OAc)₂, NHC ligand | K₂CO₃ / DMF | 92% researchgate.net |

| Phenylacetylene | Bromobenzene | Pd/C, CuI | Piperidine / H₂O | 88% |

Hydration and Hydroamination Reactions

The triple bond of the ethynyl group is susceptible to addition reactions, including the addition of water (hydration) and amines (hydroamination).

Hydration: The addition of water across the alkyne triple bond, typically catalyzed by acid and a mercury(II) salt or, more modernly, a gold(I) or platinum(II) catalyst, follows Markovnikov's rule. acs.orguni-wuppertal.deresearchgate.netrsc.org For 1-ethynyl-2,3-dihydro-1H-indene, this reaction would yield 1-acetyl-2,3-dihydro-1H-indene. Anti-Markovnikov hydration can also be achieved using hydroboration-oxidation sequences.

Hydroamination: The intermolecular addition of an N-H bond from an amine across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals (e.g., gold, titanium, ruthenium) and is an atom-economical way to synthesize enamines and imines. nih.govfrontiersin.orgunimi.itresearchgate.netresearchgate.net The reaction of 1-ethynyl-2,3-dihydro-1H-indene with a primary amine like aniline would be expected to produce an enamine, which may tautomerize to the more stable imine. nih.govfrontiersin.orgunimi.it

Table 3: Examples of Hydration and Hydroamination of Phenylacetylene

| Reaction | Reactant | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Hydration | Water | AuCl(TPPTS) / H₂SO₄ | MeOH/H₂O, reflux | Acetophenone | >99% uni-wuppertal.de |

| Hydroamination | Aniline | AuNPs-sPSB | 100 °C, neat | N-(1-phenylethylidene)aniline (Imine) | 90% unimi.it |

| Hydroamination | Mesitylamine | [(PPh₃Au)₃]⁺BF₄⁻ | 90 °C, MeCN | Corresponding Imine | 98% researchgate.netresearchgate.net |

Reactions of the Dihydroindene Ring System

The 2,3-dihydro-1H-indene (or indane) scaffold is a saturated carbocyclic system fused to a benzene (B151609) ring. Its reactivity is dominated by the C-H bonds, particularly the benzylic positions, which are activated by the adjacent aromatic ring.

Ring Expansion and Contraction Reactions

The five-membered saturated ring of the dihydroindene system is generally stable. Ring expansion or contraction reactions are not common and typically require specific functionalization and harsh conditions.

Ring Expansion: A plausible, albeit synthetically challenging, pathway for ring expansion could involve converting the indane into an indanone derivative. Subsequent reaction with diazomethane or a related reagent could induce a one-carbon ring expansion to a dihydronaphthalene (tetralone) skeleton. nih.gov Recently, a photoredox-catalyzed method has been developed for the insertion of a functionalized carbon atom into the indene (B144670) ring system to generate naphthalenes. nih.govresearchgate.net This modern approach offers a milder alternative for achieving ring expansion. nih.gov

Ring Contraction: Ring contractions of carbocyclic systems like indane are thermodynamically unfavorable and rare. A theoretical pathway might involve a Favorskii-type rearrangement from a suitably substituted α-halo indanone, but this is not a commonly reported transformation for this ring system.

Hydrogen Atom Abstraction and Addition Reactions in Related Indenes

The most reactive sites on the dihydroindene ring itself are the benzylic C-H bonds at the C1 and C3 positions. These hydrogens can be removed via hydrogen atom abstraction (HAT) by radical species. wikipedia.orgnih.govrsc.org

Hydrogen Atom Abstraction: Free radical reactions, initiated by light or a radical initiator, can lead to the formation of a stabilized benzylic radical at the C1 position of the indane ring. iaea.org This radical intermediate can then undergo further reactions, such as coupling or oxidation. The presence of the ethynyl group at C1 would preclude abstraction at that site, making the C3 position the most likely target for HAT in the parent ring system.

Addition Reactions: Addition reactions to the dihydroindene ring system itself are not typical, as it is a saturated carbocycle. However, addition reactions can occur at the double bonds of the fused aromatic ring under conditions that disrupt aromaticity, such as Birch reduction, although this requires potent reducing agents and would likely also reduce the alkyne moiety. Electrophilic addition reactions are characteristic of unsaturated systems like alkenes and are not applicable to the saturated portion of the dihydroindene ring. study.comscribd.combyjus.comyoutube.com

Oxidation and Reduction Pathways of the Carbocyclic Framework

The carbocyclic framework of 1-ethynyl-2,3-dihydro-1H-indene, consisting of a fused benzene and cyclopentene (B43876) ring system, is susceptible to both oxidation and reduction reactions, which can lead to a variety of functionalized derivatives.

Oxidation Pathways:

The oxidation of the 2,3-dihydro-1H-indene core typically targets the benzylic C1 position and the C2-C3 single bond of the five-membered ring. A common transformation is the oxidation of the methylene group at the C1 position to a ketone, yielding an indanone derivative. While specific studies on 1-ethynyl-2,3-dihydro-1H-indene are not prevalent, related transformations on similar indene skeletons suggest that this oxidation can be achieved using various oxidizing agents. For instance, the synthesis of (E)-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one involves the use of a 2,3-dihydro-1H-inden-1-one precursor, highlighting the stability and accessibility of this oxidized form google.com.

Furthermore, the double bond of the ethynyl group can also be a site for oxidative cleavage, although this would result in the loss of the characteristic alkyne functionality. More complex oxidation pathways could involve the dihydroxylation of the C2-C3 bond, followed by oxidative cleavage to open the five-membered ring. The specific products of such reactions would be highly dependent on the reagents and reaction conditions employed.

Reduction Pathways:

Reduction of the 1-ethynyl-2,3-dihydro-1H-indene framework can target both the ethynyl group and the aromatic ring. Catalytic hydrogenation is a common method for the reduction of alkynes and aromatic systems. Under controlled conditions, using a catalyst such as Lindlar's catalyst, the ethynyl group can be selectively reduced to a vinyl group (ethenyl) or further to an ethyl group.

Complete reduction of the aromatic ring is also possible under more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon, which would yield a fully saturated octahydro-indene derivative. The choice of catalyst and reaction parameters is crucial for achieving selectivity between the reduction of the alkyne and the aromatic ring. For example, the synthesis of various 2,3-dihydro-1H-indene derivatives often involves reduction steps, such as the use of LiAlH4 to reduce carbonyl functionalities that may be present in precursors nih.govresearchgate.net.

Below is a table summarizing potential oxidation and reduction products of the 1-ethynyl-2,3-dihydro-1H-indene carbocyclic framework.

| Starting Material | Reaction Type | Potential Product(s) | Reagent Example(s) |

| 1-Ethynyl-2,3-dihydro-1H-indene | Oxidation | 1-Ethynyl-2,3-dihydro-1H-inden-1-one | Chromic acid, KMnO4 |

| 1-Ethynyl-2,3-dihydro-1H-indene | Partial Reduction | 1-Ethenyl-2,3-dihydro-1H-indene | H2, Lindlar's catalyst |

| 1-Ethynyl-2,3-dihydro-1H-indene | Full Reduction | 1-Ethyl-2,3-dihydro-1H-indene | H2, Pd/C |

| 1-Ethynyl-2,3-dihydro-1H-indene | Aromatic Reduction | 1-Ethynyl-octahydro-1H-indene | H2, Rh/C (high pressure) |

Mechanistic Investigations of Synthesis and Transformation

The synthesis and transformation of 1-ethynyl-2,3-dihydro-1H-indene and related compounds involve fascinating and complex reaction mechanisms. Various experimental and computational techniques have been employed to elucidate the transient intermediates and reaction pathways that govern these processes.

Deuterium-Labeling Studies for Elucidating Reaction Intermediates

Deuterium-labeling is a powerful tool for tracing the fate of specific hydrogen atoms during a chemical reaction, thereby providing insights into reaction mechanisms. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom, can reveal whether a C-H bond is broken in the rate-determining step libretexts.org.

In the context of reactions involving 1-ethynyl-2,3-dihydro-1H-indene, deuterium-labeling studies can be instrumental in distinguishing between different mechanistic possibilities. For instance, in the formation of indene derivatives, if a hydride shift is a key step, replacing the migrating hydrogen with deuterium would be expected to result in a significant primary kinetic isotope effect (a kH/kD ratio greater than 1) wikipedia.orglibretexts.org.

A study on the gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes utilized deuterium labeling to probe the proposed nih.govresearchgate.net-hydride shift mechanism. When the benzylic position, from which the hydride was proposed to migrate, was deuterated, the deuterium was found to have migrated to the double bond in the resulting indene product. This observation provided strong evidence for the involvement of the nih.govresearchgate.net-hydride shift in the reaction pathway.

Furthermore, deuterium-labeling experiments have been employed to rule out certain mechanistic proposals. In the ruthenium-mediated cycloaromatization of acyclic enediynes that produce 2,3-dihydro-1H-indene derivatives, deuterium-labeling studies were conducted to determine the source of the hydrogen atoms in the final product. These studies provided evidence against a mechanism involving a ruthenium-vinylidene intermediate and instead supported the involvement of a p-benzyne intermediate nih.gov.

The following table illustrates hypothetical outcomes of deuterium-labeling studies for a proposed reaction mechanism involving 1-ethynyl-2,3-dihydro-1H-indene.

| Proposed Mechanistic Step | Deuterium Label Position | Expected Outcome | Implication |

| nih.govresearchgate.net-Hydride Shift | Benzylic C-H | Significant kH/kD > 1 | C-H bond breaking is rate-determining |

| nih.govresearchgate.net-Hydride Shift | Benzylic C-H | Deuterium incorporated into product at predicted position | Confirms the specific hydride shift pathway |

| Protonolysis by Solvent | Reaction in deuterated solvent | Deuterium incorporation from solvent into product | Indicates solvent involvement in a protonation step |

Elucidation of Metal-Vinylidene and p-Benzyne Intermediates

The transformation of terminal alkynes, such as the ethynyl group in 1-ethynyl-2,3-dihydro-1H-indene, can proceed through various reactive intermediates when mediated by transition metals. Two of the most significant intermediates in this context are metal-vinylidenes and p-benzyne (or 1,4-didehydrobenzene) diradicals nih.govorganic-chemistry.org.

Metal-Vinylidene Intermediates:

Metal-vinylidene complexes are formed by the isomerization of a terminal alkyne coordinated to a metal center nih.govnih.gov. These species are characterized by a metal-carbon double bond and are highly electrophilic at the α-carbon, making them susceptible to nucleophilic attack. The formation of metal-vinylidenes is a key step in many catalytic transformations of alkynes nih.gov. In the context of 1-ethynyl-2,3-dihydro-1H-indene, the formation of a metal-vinylidene intermediate could lead to subsequent intramolecular reactions, such as cyclization or C-H insertion, to form more complex polycyclic systems. Computational studies have been employed to investigate the stability and reactivity of transition-metal vinylidene complexes whiterose.ac.ukbris.ac.ukresearchgate.net.

p-Benzyne Intermediates:

In contrast to the metal-vinylidene pathway, reactions involving enediyne systems can proceed through the formation of a highly reactive p-benzyne diradical intermediate via a process known as the Bergman cyclization organic-chemistry.orgwikipedia.org. This intermediate is a powerful hydrogen-abstracting species and can lead to the formation of aromatic products.

A significant study on the ruthenium-mediated cycloaromatization of acyclic enediynes to yield 2,3-dihydro-1H-indene derivatives provided compelling evidence for the involvement of a p-benzyne intermediate nih.gov. Deuterium-labeling experiments in this study ruled out a mechanism involving a ruthenium-vinylidene intermediate. The proposed mechanism involves the coordination of the enediyne to the ruthenium center, followed by cyclization to a p-benzyne intermediate, which is then trapped to form the final arene product. The trapping of benzyne intermediates is a common strategy to confirm their existence in a reaction nih.govsemanticscholar.orgresearchgate.netchemtube3d.com.

The choice between a metal-vinylidene and a p-benzyne pathway is often dictated by the substrate structure, the nature of the metal catalyst, and the reaction conditions.

| Intermediate | Formation | Key Characteristics | Subsequent Reactivity |

| Metal-Vinylidene | Isomerization of a terminal alkyne on a metal center | Electrophilic α-carbon | Nucleophilic attack, cyclization, C-H insertion |

| p-Benzyne | Bergman cyclization of an enediyne | Diradical character, highly reactive | Hydrogen abstraction, aromatization |

Role of [1,n]-Hydride Shifts in Catalytic Cyclizations

Hydride shifts, particularly nih.govresearchgate.net-hydride shifts, play a crucial role in the catalytic cyclization of various organic molecules, including precursors to indene derivatives. A [1,n]-hydride shift involves the migration of a hydride ion (H-) from one atom to another within a molecule, typically facilitated by a catalyst nih.gov.

A notable example is the gold-catalyzed intramolecular hydroalkylation of ynamides to produce polysubstituted indenes nih.gov. In this reaction, the activation of the ynamide by a gold catalyst generates a highly reactive keteniminium ion. This intermediate then triggers a nih.govresearchgate.net-hydride shift from a benzylic position, leading to the formation of a carbocation that subsequently undergoes cyclization to form the indene ring. The proposed catalytic cycle involves the coordination of the gold catalyst to the alkyne, the nih.govresearchgate.net-hydride shift, cyclization, and finally, regeneration of the catalyst nih.gov.

Computational studies have provided further support for the role of hydride shifts in such cyclizations. Density Functional Theory (DFT) calculations have been used to model the transition states of hydride shifts and to understand the energetics of the reaction pathway researchgate.net. These studies can help to predict the feasibility of a proposed mechanism and to rationalize the observed product distribution.

While direct studies on 1-ethynyl-2,3-dihydro-1H-indene are limited, the principles established from related systems strongly suggest that [1,n]-hydride shifts could be a key mechanistic feature in its catalytic cyclizations. For instance, a hypothetical catalytic cycloisomerization of 1-ethynyl-2,3-dihydro-1H-indene could involve the formation of a metal-vinylidene intermediate, followed by an intramolecular nih.govresearchgate.net-hydride shift from the benzylic C1 position to the vinylidene carbon, leading to a cyclized intermediate that could then rearrange to a substituted indene product.

The following table summarizes the key aspects of the role of [1,n]-hydride shifts in catalytic cyclizations leading to indene frameworks.

| Hydride Shift Type | Key Intermediate | Driving Force | Consequence |

| nih.govresearchgate.net-Hydride Shift | Keteniminium ion, metal-vinylidene | Formation of a more stable carbocation or intermediate | Facilitates intramolecular cyclization to form a five-membered ring |

| [1,n]-Hydride Shift | Carbocation | Relief of ring strain, formation of a more stable carbocation | Rearrangement of the carbocyclic framework |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data for the structural assignment of 1-ethynyl-2,3-dihydro-1H-indene.

While specific spectral data for 1-ethynyl-2,3-dihydro-1H-indene is not extensively published, the expected chemical shifts and coupling patterns can be inferred from related structures like indene (B144670) and its derivatives. researchgate.netresearchgate.netchemicalbook.com The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the aliphatic protons of the dihydroindene moiety, and the acetylenic proton. The integration of these signals would correspond to the number of protons in each chemical environment. Two-dimensional NMR techniques would be instrumental in establishing the connectivity between protons and carbons. researchgate.net

For instance, in the related compound 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the protons of the dihydroindene ring appear as multiplets between 2.13 and 3.08 ppm, while the benzylic proton is a triplet at 4.36 ppm. researchgate.netresearchgate.net The aromatic protons resonate in the region of 7.14-7.39 ppm. researchgate.net For 1-ethynyl-2,3-dihydro-1H-indene, the ethynyl (B1212043) proton would likely appear as a singlet in a region characteristic for acetylenic protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would display signals corresponding to the aromatic carbons, the aliphatic carbons of the five-membered ring, and the two sp-hybridized carbons of the ethynyl group. rsc.org The chemical shifts of these carbons are indicative of their electronic environment.

A representative table of expected ¹H and ¹³C NMR chemical shifts for 1-ethynyl-2,3-dihydro-1H-indene is presented below, based on data from similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.1 - 7.5 (m) | ~120 - 145 |

| Aliphatic CH₂ (C2) | ~2.0 - 2.5 (m) | ~30 - 40 |

| Aliphatic CH₂ (C3) | ~2.8 - 3.1 (m) | ~30 - 40 |

| Benzylic CH (C1) | ~4.0 - 4.5 (t) | ~45 - 55 |

| Acetylenic CH | ~2.0 - 3.0 (s) | ~70 - 85 (C≡CH) |

| Acetylenic C | ~80 - 90 (C≡CH) | |

| Data is estimated based on analogous structures. m = multiplet, t = triplet, s = singlet. |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For 1-ethynyl-2,3-dihydro-1H-indene, with a molecular formula of C₁₁H₁₀, the expected exact mass would be approximately 142.0782 g/mol . abovchem.com HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it an indispensable tool for confirming the identity of a synthesized or isolated compound.

Differentiating between isomers, which have the same molecular formula but different structural arrangements, can be a significant analytical challenge. msu.eduresearchgate.net Synchrotron-based vacuum ultraviolet (VUV) photoionization mass spectrometry is an advanced technique that offers high selectivity for isomer analysis. researchgate.netresearchgate.net This method utilizes tunable VUV light from a synchrotron source to ionize molecules with minimal fragmentation, a process often referred to as "soft" ionization. researchgate.net

By carefully tuning the photon energy, it is possible to selectively ionize one isomer while others with higher ionization energies remain neutral. This allows for the individual detection and quantification of isomers within a mixture. nih.gov The high photon flux and energy resolution of synchrotron radiation enable precise measurements of ionization energies, which are unique for different isomers. nih.govnih.gov This technique has been successfully applied to differentiate various hydrocarbon isomers and is particularly valuable in complex reaction environments where multiple isomeric products may be formed. researchgate.netnih.gov While specific studies on 1-ethynyl-2,3-dihydro-1H-indene using this technique are not widely reported, its application would be highly beneficial for distinguishing it from other C₁₁H₁₀ isomers. abovchem.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of 1-ethynyl-2,3-dihydro-1H-indene would be expected to show characteristic absorption bands. A strong, sharp absorption around 3300 cm⁻¹ would correspond to the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2140 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the dihydroindene ring would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring would also be present in the fingerprint region (below 1500 cm⁻¹). chemicalbook.comresearchgate.net

Raman spectroscopy would also reveal these characteristic vibrations, with the C≡C triple bond stretch often showing a strong signal due to its polarizability.

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| Acetylenic C-H | ~3300 | Stretch |

| Aromatic C-H | >3000 | Stretch |

| Aliphatic C-H | <3000 | Stretch |

| Carbon-Carbon Triple Bond (C≡C) | ~2100 - 2140 | Stretch |

| Aromatic C=C | ~1450 - 1600 | Stretch |

| Data is based on characteristic functional group frequencies. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous structural elucidation.

Advanced Spectroscopic Methods for Elucidating Reaction Dynamics

The study of reaction dynamics, including the formation and transformation of 1-ethynyl-2,3-dihydro-1H-indene, can be investigated using advanced spectroscopic methods. Time-resolved spectroscopy, for instance, can monitor the concentrations of reactants, intermediates, and products as a function of time, providing insights into reaction kinetics and mechanisms.

Coupling techniques such as gas chromatography-mass spectrometry (GC-MS) allows for the separation and identification of components in a complex mixture, which is crucial for analyzing the products of reactions involving 1-ethynyl-2,3-dihydro-1H-indene. msu.edu Furthermore, techniques like tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, providing further structural information and helping to identify unknown products or intermediates in a reaction pathway. nih.gov The development of novel ionization sources and mass analyzers continues to enhance the capabilities for studying complex chemical reactions. nih.gov

Computational and Theoretical Studies of 1 Ethynyl 2,3 Dihydro 1h Indene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio techniques, allow for the precise calculation of molecular geometries, energies, and a host of other electronic and spectroscopic properties.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of indane derivatives due to its favorable balance of computational cost and accuracy. For instance, DFT calculations have been employed to determine the equilibrium geometries and harmonic frequencies of 2,3-dihydro-1H-indene. researchgate.net Such studies reveal that the five-membered ring of the indane skeleton is not planar. researchgate.net

Reaction energies for processes involving indane derivatives can also be effectively calculated using DFT. These calculations are vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

Table 1: Illustrative DFT-Calculated Electronic Properties of 2,3-dihydro-1H-indene

| Property | Calculated Value | Reference |

| HOMO Energy | Data not available | |

| LUMO Energy | Data not available | |

| HOMO-LUMO Gap | Larger than 1H-indene-1,3(2H)-dione | researchgate.net |

| Dipole Moment | Lower than 1H-indene-1,3(2H)-dione | researchgate.net |

The study of chemical reactions at a theoretical level involves locating the transition state (TS) structures, which are the energy maxima along the reaction pathway. The Intrinsic Reaction Coordinate (IRC) is the minimum energy path connecting reactants to products through the transition state. DFT calculations are instrumental in mapping out these pathways.

For a molecule like 1-ethynyl-2,3-dihydro-1H-indene, these calculations would be essential to explore potential reactions such as additions to the ethynyl (B1212043) group or reactions involving the indane framework. While no specific studies on the transition states and IRCs of this particular molecule were found, the methodologies have been applied to similar systems to understand isomerization and other reaction mechanisms.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to obtain highly accurate thermochemical properties. These properties include enthalpy of formation, entropy, and heat capacity. While computationally more intensive than DFT, methods like coupled cluster (CC) theory and Møller-Plesset (MP) perturbation theory can provide benchmark-quality data.

Thermochemical data for 1-ethynyl-2,3-dihydro-1H-indene are not readily found in the literature. However, the NIST Chemistry WebBook contains thermochemical data for the parent compound, indane (2,3-dihydro-1H-indene), which serves as a foundational reference. nih.gov

Table 2: Selected Thermochemical Data for 2,3-dihydro-1H-indene (Indane)

| Property | Value | Units | Source |

| Standard Molar Heat Capacity (cp) | 155.9 ± 1.3 | J/mol·K | NIST Chemistry WebBook |

| Standard Molar Entropy (S°) | 338.4 ± 1.1 | J/mol·K | NIST Chemistry WebBook |

Data corresponds to the gas phase at 298.15 K and 1 bar.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. youtube.comnih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational dynamics, diffusion, and interactions of molecules over time.

In the context of drug discovery, MD simulations have been performed on derivatives of indanone to investigate their binding affinity and stability with protein targets. nih.gov For 1-ethynyl-2,3-dihydro-1H-indene, MD simulations could be used to explore its behavior in different solvent environments, its interactions with biological macromolecules, or to understand the flexibility of the ethynyl-substituted ring system. However, specific MD studies on this compound are not currently available in the surveyed literature.

Prediction of Spectroscopic Properties (e.g., Rotational Constants)

Quantum chemical calculations can accurately predict various spectroscopic properties, which are invaluable for the identification and characterization of new compounds. For example, calculated vibrational frequencies from DFT are often compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment. A study on 2,3-dihydro-1H-indene demonstrated good agreement between the calculated and experimental normal modes of vibration. researchgate.net

Rotational constants (A, B, C) are another set of properties that can be precisely calculated and are used to analyze microwave spectra, providing definitive information about the molecular geometry. While not explicitly found for 1-ethynyl-2,3-dihydro-1H-indene, these calculations would be a standard output of a geometry optimization using quantum chemical software.

Conformational Analysis and Isomerization Pathways

The five-membered ring in 2,3-dihydro-1H-indene is not planar and can adopt different conformations. The substituent at the 1-position, in this case, the ethynyl group, can be in either an axial or an equatorial-like position. Conformational analysis involves determining the relative energies of these different conformers and the energy barriers for their interconversion. lumenlearning.com

For monosubstituted cyclohexanes, it is well-established that substituents generally prefer the equatorial position to minimize steric strain. libretexts.orgyoutube.com A similar principle would apply to the puckered five-membered ring of 1-ethynyl-2,3-dihydro-1H-indene, where the ethynyl group would likely have a preferred orientation to minimize steric interactions with the adjacent aromatic ring and the hydrogens on the five-membered ring.

Isomerization pathways, such as the migration of the double bond in the indene (B144670) system or rearrangements involving the ethynyl group, can also be explored using computational methods. These studies would involve calculating the energies of various isomers and the transition states that connect them.

In Silico Studies of Molecular Interactions and Binding Mechanisms of 1-Ethynyl-2,3-dihydro-1H-indene

Computational, or in silico, methods have become indispensable in modern drug discovery and medicinal chemistry for predicting how a molecule might behave in a biological system. These techniques allow for the simulation of interactions between a small molecule, such as 1-ethynyl-2,3-dihydro-1H-indene, and a biological target, typically a protein. This provides valuable insights into the potential efficacy and mechanism of action before the compound is synthesized, saving both time and resources. The following sections detail the application of these computational tools to understand the molecular interactions and binding mechanisms of compounds structurally related to 1-ethynyl-2,3-dihydro-1H-indene, as direct studies on this specific molecule are not prominently available in the reviewed scientific literature. The principles and findings from related indane and ethynyl-substituted compounds can, however, provide a strong inferential basis for its potential behavior.

Computational Docking and Ligand-Protein Interactions

Computational docking is a key in silico technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. hilarispublisher.comkavrakilab.org This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score. hilarispublisher.comkavrakilab.org While specific docking studies on 1-ethynyl-2,3-dihydro-1H-indene are not detailed in the available literature, extensive research on related indane and indanone derivatives provides a framework for predicting its potential interactions.

Studies on indane derivatives have highlighted the importance of the rigid bicyclic ring system, which serves as a scaffold for positioning various functional groups to interact with a target's active site. eburon-organics.com For instance, computational investigations of indanedione and indanone derivatives as inhibitors of the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex, have demonstrated their potential for strong binding affinities. ajchem-a.com In these studies, molecular docking was used to identify key interactions, followed by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. ajchem-a.com

The binding of a ligand within a protein's active site is governed by a variety of non-covalent interactions:

Hydrophobic Interactions: The non-polar indane core of 1-ethynyl-2,3-dihydro-1H-indene is likely to engage in hydrophobic interactions with non-polar amino acid residues in a protein's binding pocket.

Hydrogen Bonds: While the core structure of 1-ethynyl-2,3-dihydro-1H-indene is primarily hydrophobic, the introduction of substituents or interactions with specific protein residues can facilitate hydrogen bonding.

π-Interactions: The aromatic benzene (B151609) ring of the indane structure and the triple bond of the ethynyl group can participate in various π-interactions, such as π-π stacking, T-shaped π-stacking, and cation-π interactions, with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.

The ethynyl group, in particular, can play a significant role in binding. Its linear geometry and electron-rich triple bond can lead to specific interactions. For example, the terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor. Furthermore, the π-system of the triple bond can interact with aromatic residues or metal ions within the active site. Studies on ethynyl-substituted benzosiloxaboroles have highlighted the role of the ethynyl group in forming unique supramolecular assemblies through C(π)⋯B interactions. rsc.org

A hypothetical docking scenario for 1-ethynyl-2,3-dihydro-1H-indene would involve the indane scaffold fitting into a hydrophobic pocket of a target protein, with the ethynyl group probing a more specific, potentially polar or aromatic, sub-pocket. The precise nature of these interactions would, of course, depend on the specific topology and amino acid composition of the protein's active site.

Table 1: Potential Ligand-Protein Interactions for 1-Ethynyl-2,3-dihydro-1H-indene based on its Structural Features

| Interaction Type | Structural Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrophobic Interactions | Indane bicyclic system | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |

| π-π Stacking | Benzene ring, Ethynyl group | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interactions | Benzene ring, Ethynyl group | Lysine, Arginine |

| Weak Hydrogen Bonds | Ethynyl C-H | Carbonyl oxygen of peptide backbone, Aspartate, Glutamate |

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in this endeavor. ijnrd.org QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. mdpi.com

While specific QSAR studies for a series including 1-ethynyl-2,3-dihydro-1H-indene are not available, research on related structures provides valuable insights. For example, a 3D-QSAR study on novel 1-indanone (B140024) derivatives as α1-adrenoceptor antagonists identified key structural features that contribute to their activity. nih.gov Such studies typically correlate descriptors related to steric, electrostatic, and hydrophobic fields with the observed biological activity.

For 1-ethynyl-2,3-dihydro-1H-indene, a computational SAR study would involve designing and evaluating a series of analogs with modifications at various positions. Key areas for modification would include:

The Ethynyl Group: Replacing the ethynyl group with other functionalities (e.g., vinyl, ethyl, cyano, or small polar groups) would elucidate the contribution of its size, shape, and electronic properties to the activity.

The Aromatic Ring: Introducing substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the benzene ring would probe the effects of electronic and steric changes on binding affinity.

A hypothetical QSAR model for a series of analogs of 1-ethynyl-2,3-dihydro-1H-indene might reveal the following:

A positive correlation with descriptors representing hydrophobicity, suggesting that increased non-polar character enhances binding.

A specific spatial requirement for the ethynyl group, where its position and orientation are critical for optimal interaction with a particular region of the active site.

The influence of electronic effects on the aromatic ring, where electron-withdrawing or electron-donating groups at specific positions could modulate activity.

Table 2: Hypothetical SAR Exploration of 1-Ethynyl-2,3-dihydro-1H-indene Analogs

| Position of Modification | Type of Modification | Rationale for Investigation | Potential Impact on Activity |

| 1-position (Ethynyl group) | Replacement with -CH=CH₂, -C₂H₅, -CN, -OH | To assess the role of the triple bond, size, and polarity. | Could significantly alter binding affinity and selectivity. |

| Aromatic Ring (positions 4, 5, 6, 7) | Introduction of -F, -Cl, -CH₃, -OCH₃, -NO₂ | To probe electronic and steric effects on the aromatic system. | May enhance or decrease activity depending on the nature of the interaction. |

| Dihydroindene Ring (positions 2, 3) | Introduction of alkyl or polar groups | To explore the impact of modifying the saturated ring. | Could influence the overall conformation and fit of the molecule. |

Advanced Applications and Research Directions

Role as Building Blocks in Organic Synthesis

The distinct structural features of 1-ethynyl-2,3-dihydro-1H-indene make it a valuable precursor in the construction of elaborate molecular architectures.

Precursors for Polycyclic Aromatic and Heteroarene Systems

The ethynyl (B1212043) group of 1-ethynyl-2,3-dihydro-1H-indene serves as a reactive handle for various cyclization and annulation reactions, providing access to a range of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems. Research has shown that the reaction of the 1-indenyl radical with acetylene (B1199291) can yield 1-ethynylindene. researchgate.net Although this specific reaction is endoergic, the resulting ethynylindene can be a conceptual stepping stone in the formation of larger PAHs. researchgate.net The synthesis of complex PAHs often involves the strategic use of smaller, functionalized aromatic building blocks. For instance, 1,2,3-triarylazulenes have been utilized as precursors for azulene-embedded PAHs through Scholl-type oxidation. rsc.org This highlights the general principle of using functionalized cyclic systems to build up larger, conjugated molecules.

The growth of PAHs is a critical area of study, with implications for combustion chemistry and astrophysics. researchgate.netmit.edu The formation of these complex systems often proceeds through the reaction of radicals with smaller unsaturated molecules. While direct evidence for the specific role of 1-ethynyl-2,3-dihydro-1H-indene in these complex environments is still emerging, its structure is analogous to other precursors known to be involved in PAH formation.

Intermediates in Advanced Polymer Chemistry

The terminal alkyne functionality in 1-ethynyl-2,3-dihydro-1H-indene makes it a suitable monomer for various polymerization reactions. Acetylene-based polymers are known for their unique electronic and optical properties. The incorporation of the rigid, bicyclic indane unit into a polymer backbone can impart desirable properties such as thermal stability, and specific conformational preferences.

While specific research detailing the polymerization of 1-ethynyl-2,3-dihydro-1H-indene is not extensively documented in the provided results, the general utility of ethynyl-substituted aromatic compounds in polymer chemistry is well-established. These monomers can undergo polymerization through various methods, including Ziegler-Natta catalysis, metathesis polymerization, and click chemistry, to produce polymers with tailored properties.

Materials Science Applications

The unique electronic and structural characteristics of 1-ethynyl-2,3-dihydro-1H-indene and its derivatives make them promising candidates for applications in materials science.

Components in Organic Electronics and Optical Materials

The conjugated system of 1-ethynyl-2,3-dihydro-1H-indene, which can be extended through chemical modification, suggests its potential for use in organic electronic devices. The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) relies on the design and synthesis of novel organic materials with specific electronic and photophysical properties. The indane moiety can be functionalized to tune the electronic energy levels (HOMO/LUMO) and enhance the solid-state packing of the material, which are crucial factors for device performance.

Use in Photopolymerization Processes

The ethynyl group is a photo-responsive functional group that can participate in photopolymerization reactions. Upon exposure to light, often in the presence of a photoinitiator, the alkyne can undergo radical or cationic polymerization to form a cross-linked polymer network. This process is the basis for various applications, including photoresists in microelectronics, dental fillings, and 3D printing. The rigid indane core of 1-ethynyl-2,3-dihydro-1H-indene could contribute to the mechanical strength and thermal stability of the resulting photopolymers.

Supramolecular Chemistry and Self-Assembly

The defined shape and potential for directional intermolecular interactions make 1-ethynyl-2,3-dihydro-1H-indene an interesting building block in supramolecular chemistry. The design of molecules that can self-assemble into well-ordered, functional nanostructures is a key goal in this field.

The aromatic and aliphatic parts of the indane skeleton can engage in π-π stacking and van der Waals interactions, respectively. The terminal alkyne can participate in hydrogen bonding with suitable acceptor molecules or be used as a reactive site for post-assembly modification. By carefully designing derivatives of 1-ethynyl-2,3-dihydro-1H-indene with additional recognition motifs, it is possible to program their self-assembly into specific architectures such as wires, sheets, or porous networks. These self-assembled structures could find applications in areas like molecular sensing, catalysis, and drug delivery.

Catalysis Research

The indene (B144670) framework is a crucial component in the development of ligands for transition metal catalysts. The specific substitution on the indene ring significantly influences the steric and electronic properties of the resulting metal complexes, thereby affecting their catalytic activity and selectivity.

While direct catalytic applications of 1-ethynyl-2,3-dihydro-1H-indene are not yet extensively documented, the reactivity of its terminal alkyne group opens avenues for its use as a precursor to more complex catalyst ligands. The ethynyl group can readily undergo a variety of transformations, such as addition reactions, to introduce phosphine, amine, or other coordinating groups. These functionalized indene derivatives can then serve as ligands for catalysts in a range of organic transformations.

For instance, various metal catalysts, including rhodium, palladium, ruthenium, and iron, have been employed in the synthesis of functionalized indene derivatives. mdpi.com Gold(I) catalysis has also been shown to be effective for the direct Csp3-H activation in the synthesis of indenes. researchgate.net The presence of the ethynyl group in 1-ethynyl-2,3-dihydro-1H-indene provides a handle for further synthetic modifications, allowing for the generation of a diverse library of indene-based ligands for catalytic applications. One potential application is in the synthesis of succinic acid esters through palladium-catalyzed bis-alkoxycarbonylation, a reaction that has been demonstrated with 1H-indene. mdpi.com

Table 1: Catalytic Systems for Indene Synthesis

| Catalyst System | Reactants | Product | Reference |

| Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid and alkynes | Indene derivatives | mdpi.com |

| FeCl3 | N-benzylic sulfonamides and internal alkynes | Functionalized indene derivatives | mdpi.com |

| Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis | Substituted phenols | Functionalized indene derivatives | mdpi.com |

| Gold(I) catalyst | Dihydro-1H-indene derivatives | Indenes via Csp3-H activation | researchgate.net |

| Palladium(II) catalyst | 1H-indene, benzyl (B1604629) alcohol, carbon monoxide | Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | mdpi.com |

Development of Chemical Probes and Tools

The development of fluorescent probes for bioimaging is a rapidly growing field, enabling the visualization and study of biological processes at the molecular level. nih.gov The design of such probes often involves a fluorophore and a recognition element that interacts with the target molecule or environment.

The 1-ethynyl-2,3-dihydro-1H-indene scaffold holds promise for the development of novel chemical probes. The terminal alkyne group is particularly valuable as it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile attachment of the indene scaffold to biomolecules, fluorescent dyes, or other reporter groups.

While there is no direct report on bioimaging probes based on the 1-ethynyl-2,3-dihydro-1H-indene scaffold, the principles of probe design suggest its potential. For example, the indene core could be functionalized to act as a recognition element for a specific biological target. The ethynyl group would then serve as a reactive handle to attach a fluorophore, enabling the detection and imaging of the target. The development of fluorescent probes often relies on scaffolds like coumarins, BODIPYs, fluoresceins, and rhodamines, but there is a continuous search for new scaffolds with improved properties. nih.gov The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is one such example of a newer class of bioprobes. nih.gov

Emerging Research Areas and Future Outlook

The unique properties of 1-ethynyl-2,3-dihydro-1H-indene make it a candidate for exploration in several emerging research areas, with a promising future outlook in medicinal chemistry and materials science.

Medicinal Chemistry

Derivatives of the 2,3-dihydro-1H-indene core have shown significant potential as therapeutic agents. A notable example is the investigation of dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.govnih.gov These compounds can disrupt the formation of microtubules, which are essential for cell division, making them attractive targets for cancer therapy. Specifically, certain derivatives have been shown to exhibit anti-angiogenic and antitumor potency. nih.govnih.gov The ethynyl group on 1-ethynyl-2,3-dihydro-1H-indene offers a versatile point for modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships and optimize therapeutic efficacy.

Materials Science

The presence of a terminal alkyne group in 1-ethynyl-2,3-dihydro-1H-indene makes it a valuable monomer for the synthesis of novel polymers. The polymerization of diethynylarenes can lead to the formation of linear, branched, or crosslinked polymers with interesting electronic and physical properties. nih.gov These polymers could find applications in areas such as organic electronics and advanced materials. The polymerization can be initiated through various methods, including thermal or catalytic processes. nih.gov The rigid indene core would impart specific conformational constraints to the polymer backbone, potentially leading to materials with unique properties.

Astrochemistry

Interestingly, the parent compound, indene (C9H8), has been detected in the interstellar medium, specifically in the cold dark cloud TMC-1. This discovery points to the existence of complex organic molecules in space and raises questions about the chemical pathways leading to their formation. The study of ethynyl-substituted indenes could provide insights into the chemistry of these interstellar environments.

Q & A

Q. What are the recommended synthetic routes for preparing 1-ethynyl-2,3-dihydro-1H-indene, and what experimental parameters influence yield?

- Methodological Answer : The compound can be synthesized via iron-catalyzed cross-coupling reactions using non-activated secondary alkyl halides. For example, a similar derivative (2-(dec-1-yn-1-yl)-2,3-dihydro-1H-indene) was prepared using 2-iodo-2,3-dihydro-1H-indene and a Grignard reagent (dec-1-yn-1-ylmagnesium bromide) under phosphine-free conditions. Key parameters include:

- Catalyst : Fe(acac)₃ (0.1 equiv) .

- Solvent : THF, with purification via flash chromatography (hexanes/EtOAc gradient) .

- Yield : 63% under optimized conditions, influenced by reaction time and stoichiometric ratios .

Q. How can NMR spectroscopy be utilized to confirm the structure of 1-ethynyl-2,3-dihydro-1H-indene derivatives?

- Methodological Answer : Key NMR signals for structural validation include:

- ¹H NMR : Overlapping aromatic protons (δ 7.09–7.17 ppm), ethynyl proton absence (due to coupling with adjacent groups), and dihydroindene protons (δ 2.15–3.20 ppm) .

- ¹³C NMR : Ethynyl carbons (δ 80–85 ppm) and aromatic carbons (δ 124–142 ppm) .

- HRMS : Use ESI with silver adducts (e.g., [M+Ag]⁺) for precise mass confirmation .

Q. What safety protocols are critical when handling 2,3-dihydro-1H-indene derivatives in laboratory settings?

- Methodological Answer :

- Protective Measures : Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate halogenated byproducts (e.g., from bromination steps) and dispose via certified hazardous waste handlers .

- Toxicity Data : Refer to SDS for specific analogs (e.g., 5-methyl-2,3-dihydro-1H-indene) to assess acute toxicity thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in ethynylation reactions of dihydroindene scaffolds?

- Methodological Answer :

- Catalyst Screening : Compare Fe(acac)₃ (63% yield) vs. Pd/C (lower selectivity) for cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DME) improve solubility of Grignard reagents, while toluene minimizes side reactions .

- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and decomposition risks .

Q. What role do 2,3-dihydro-1H-indene derivatives play in medicinal chemistry, particularly as bioactive intermediates?

- Methodological Answer :

- Scaffold Utility : The spirocyclic indene framework is a key motif in serotonin receptor ligands (e.g., 5-HT1A/5-HT7 dual ligands). Modifications at the ethynyl position enable tuning of pharmacokinetic properties .

- Synthetic Pathways : Multi-step sequences (Wittig reaction → hydrogenation → Claisen condensation) are used to introduce functional groups (e.g., methoxy, fluoro) for target binding .

Q. How can analytical techniques resolve contradictions in reported spectral data for ethynyl-dihydroindene compounds?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 2-(phenylethynyl)-2,3-dihydro-1H-indene) to identify discrepancies due to solvent or concentration effects .

- GC × GC-TOFMS : Use multidimensional chromatography to isolate impurities (e.g., methylated byproducts) that distort spectral interpretations .

- X-ray Crystallography : Validate ambiguous structures via ORTEP-3-generated crystallographic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.